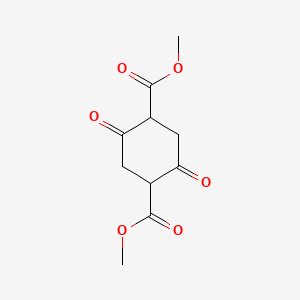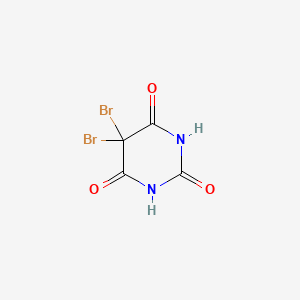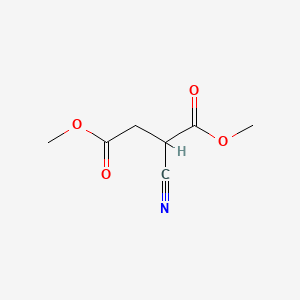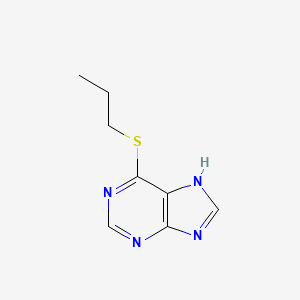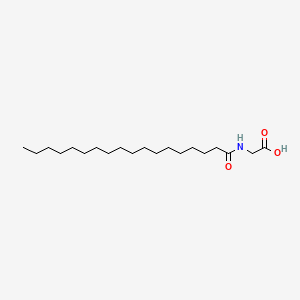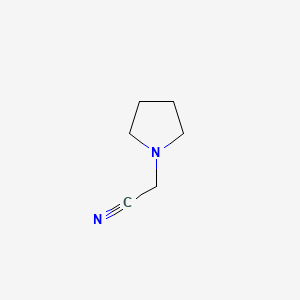
4'-Nitrobenzanilide
Vue d'ensemble
Description
4'-Nitrobenzanilide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is related to other nitro-substituted aromatic compounds and has been of interest due to its potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 4'-nitrobenzanilide derivatives has been explored through the formation of triorganotin(IV) complexes. These complexes were synthesized using microwave irradiation, which is an eco-friendly method that enhances reaction rates and yields. The process involved the use of 4'-nitrobenzanilide semicarbazone and thiosemicarbazone as ligands, and the resulting complexes were characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, has been investigated using density functional theory (DFT) calculations. These studies provide insights into the geometry, vibrational frequencies, and hydrogen bonding interactions of the molecules. The analysis of non-bonded interactions, such as intermolecular and intramolecular hydrogen bonding, is crucial for understanding the stability and reactivity of these compounds .
Chemical Reactions Analysis
Chemical reactions involving nitrobenzanilide derivatives include sigma-adduct formation and oxidative substitution. For instance, the reactions of hydroxide ions with 4-nitrobenzofurazan derivatives lead to anionic sigma-adducts, which can undergo further oxidation or nucleophilic displacement depending on the substituents present in the molecule. These reactions have been studied using NMR and UV-visible spectroscopies, providing kinetic and equilibrium data .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-nitrobenzanilide and its derivatives are influenced by their molecular structure and the nature of their substituents. The triorganotin(IV) complexes of 4'-nitrobenzanilide semicarbazone and thiosemicarbazone, for example, exhibit antimicrobial and antispermatogenic activities. These biological properties were assessed through in vitro testing against pathogenic fungi and bacteria, as well as through studies on the effects of long-term ingestion on male rats' fertility and reproductive organ weights .
Applications De Recherche Scientifique
Scientific Field
Application Summary
4’-Nitrobenzanilide is used as a substrate in studies tracking the enzymatic hydrolysis of an amide bond using highly simplified 4-nitroanilide colorimetric substrates .
Methods of Application
The study involved the use of various serine proteases—nattokinase, trypsin, and pepsin—on two highly simplified 4-nitroanilide colorimetric substrates—4-nitroacetanilide and 4-nitrobenzanilide—via UV-visible (UV-vis) spectroscopy . Solutions of both substrates were prepared, incubated with buffered enzyme solutions, and enzymatic cleavage of the amide bond was spectroscopically monitored on time-course .
Results or Outcomes
It was determined that nattokinase and trypsin were able to hydrolyze the amide bond of 4-nitroacetanilide at 25e-10 moles per hour and 4e-10 moles per hour, respectively, while the results for pepsin were inconclusive as 4-nitroacetanilide is unstable in acidic conditions . None of the proteases were able to hydrolyze the amide bond in 4-nitrobenzanilide .
Quantum Computing Research
Scientific Field
Application Summary
While the specific application of 4’-Nitrobenzanilide in quantum computing research is not explicitly mentioned, it is possible that it could be used in the development of quantum algorithms, quantum error correction and fault-tolerant quantum computing, and quantum computer architecture .
Methods of Application
Theoretical and numerical research on quantum algorithms, quantum error correction and fault-tolerant quantum computing, and quantum computer architecture .
Results or Outcomes
The outcomes of this research are not specified in the source .
Photo-Fries Rearrangement Reaction
Scientific Field
Application Summary
4’-Nitrobenzanilide is used in the study of the photo-Fries rearrangement reaction of 4-substituted benzanilides .
Methods of Application
The study involved the direct irradiation (254 nm) under an inert atmosphere of several benzanilides substituted with different electron-donor and electron-acceptor groups in para position .
Results or Outcomes
The outcomes of this research are not specified in the source .
Computational Studies
Scientific Field
Application Summary
4’-Nitrobenzanilide is used in computational studies to understand the differences in amide reactivity between various substrates .
Methods of Application
The study involved computational studies to suggest that the inability of proteases to hydrolyze the amide bond in 4-nitrobenzanilide is a result of differences in amide reactivity between the two substrates rather than differences in binding affinity to each protease .
Results or Outcomes
The study found that more energy is required to break the amide bond of 4-nitrobenzanilide compared to that of 4-nitroacetanilide .
UV-Visible Absorption Studies
Scientific Field
Application Summary
4’-Nitrobenzanilide is used in UV-visible absorption studies .
Methods of Application
The extinction coefficients of 4-nitrobenzanilide at 325 and 380 nm were determined .
Results or Outcomes
The study found that the extinction coefficients of 4-nitrobenzanilide at 325 and 380 nm were determined to be 0.285 and 0.0742, respectively .
Chemical Synthesis
Scientific Field
Application Summary
4’-Nitrobenzanilide is used in the chemical synthesis of various compounds .
Methods of Application
The specific methods of application are not specified in the source .
Results or Outcomes
The outcomes of this research are not specified in the source .
Safety And Hazards
4’-Nitrobenzanilide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGQGZYFQSCZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187554 | |
| Record name | 4'-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4'-Nitrobenzanilide | |
CAS RN |
3393-96-2 | |
| Record name | N-(4-Nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-nitrobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVS8N4KV2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

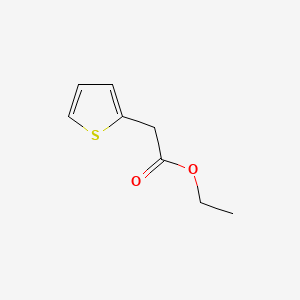


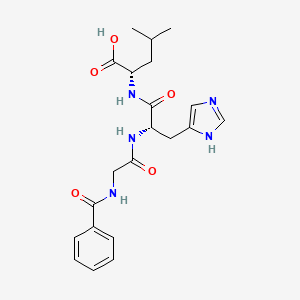

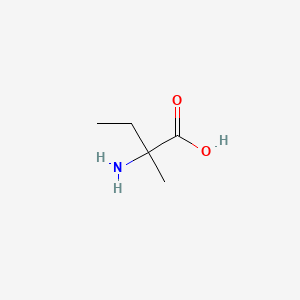
![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)
